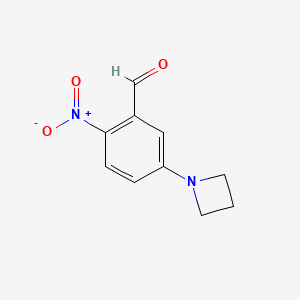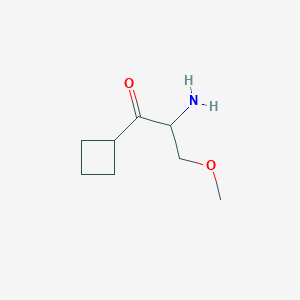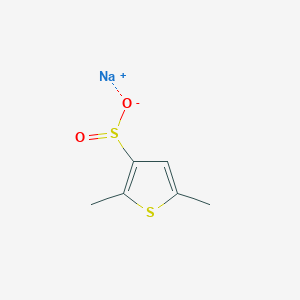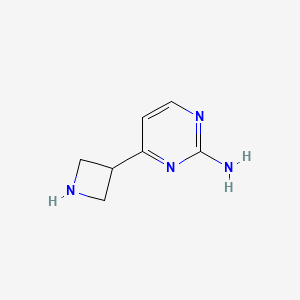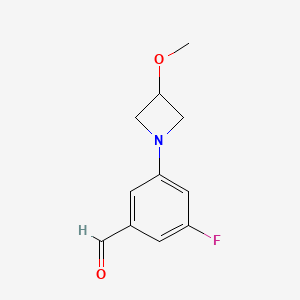
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and an azetidine ring attached to a benzaldehyde core. It is primarily used in research and development, particularly in the field of pharmaceutical testing .
Vorbereitungsmethoden
The synthesis of 3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide in the presence of a base.
Fluorination: The fluorine atom is introduced through a halogen exchange reaction, often using reagents like potassium fluoride.
Aldehyde Formation: The final step involves the formation of the benzaldehyde group through an oxidation reaction, typically using oxidizing agents like pyridinium chlorochromate
Analyse Chemischer Reaktionen
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and therapeutic agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom and the methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The azetidine ring contributes to the compound’s structural stability and influences its interaction with biological molecules. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby affecting their function .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzoic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzyl alcohol: This compound has an alcohol group instead of an aldehyde group, influencing its chemical behavior and biological activity.
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzamide:
Eigenschaften
Molekularformel |
C11H12FNO2 |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
3-fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-15-11-5-13(6-11)10-3-8(7-14)2-9(12)4-10/h2-4,7,11H,5-6H2,1H3 |
InChI-Schlüssel |
WXGNKSAXNNGSII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CN(C1)C2=CC(=CC(=C2)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


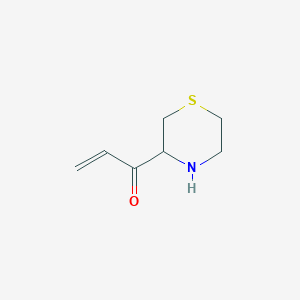
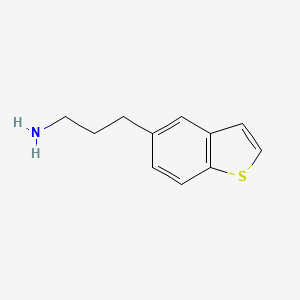
![Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13179124.png)

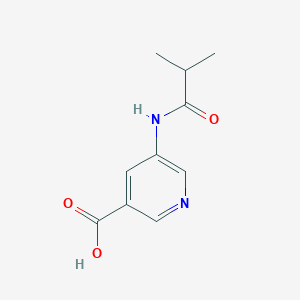
![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)
![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
![hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13179164.png)
